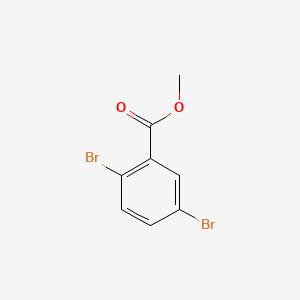

Methyl 2,5-dibromobenzoate

Vue d'ensemble

Description

Methyl 2,5-dibromobenzoate is an organic compound with the chemical formula C9H7Br2O2. It is an aromatic ester that contains a benzene ring substituted with two bromine atoms and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,5-dibromobenzoate can be synthesized from 2,5-dibromobenzoic acid through esterification with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is often produced by brominating methyl benzoate. This involves the addition of bromine to methyl benzoate in the presence of a catalyst, followed by purification steps to isolate the desired product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Polymerization: It can undergo nickel-catalyzed polymerization to form soluble polyphenylenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Polymerization: Nickel(0) catalysts are used under inert atmosphere conditions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Applications De Recherche Scientifique

Methyl 2,5-dibromobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Material Science: The compound is utilized in the preparation of polymers and copolymers for electronic materials.

Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates

Mécanisme D'action

The mechanism of action of methyl 2,5-dibromobenzoate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The bromine atoms in the compound are highly reactive, making it suitable for substitution reactions. In polymerization, the compound forms polyphenylenes through a nickel-catalyzed process, which involves the formation of carbon-carbon bonds between the aromatic rings .

Comparaison Avec Des Composés Similaires

- Methyl 2,4-dibromobenzoate

- Methyl 3,5-dibromobenzoate

- Methyl 2,6-dibromobenzoate

Comparison: Methyl 2,5-dibromobenzoate is unique due to the specific positioning of the bromine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as methyl 2,4-dibromobenzoate and methyl 3,5-dibromobenzoate, the 2,5-substitution pattern allows for distinct polymerization and substitution reactions, making it particularly useful in the synthesis of polyphenylenes and other specialized materials .

Activité Biologique

Methyl 2,5-dibromobenzoate (MDBB) is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H6Br2O2

- Molecular Weight : 293.94 g/mol

- CAS Number : 57381-43-8

MDBB is characterized by the presence of two bromine atoms on the benzene ring, which significantly influences its reactivity and biological interactions.

Antimicrobial and Antifungal Properties

MDBB has been investigated for its antimicrobial and antifungal properties. Studies indicate that compounds with bromine substitutions often exhibit enhanced biological activity against various pathogens. The electron-withdrawing nature of the ester group in MDBB facilitates nucleophilic attack, potentially leading to increased efficacy against microbial targets .

The mechanism of action for MDBB involves interaction with specific cellular targets. The bromine atoms can participate in halogen bonding, which may enhance binding affinity to biological macromolecules such as proteins and nucleic acids. This interaction can disrupt cellular functions, leading to antimicrobial effects .

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- In a study assessing the antimicrobial activity of various dibromobenzoates, MDBB demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be lower than that of non-brominated analogs, indicating a structure-activity relationship favoring bromination .

- Cytotoxicity Assays :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | CYP Inhibition |

|---|---|---|---|

| This compound | High | Selective | CYP1A2 (Yes) |

| Methyl 4-amino-2,5-dibromobenzoate | Moderate | Moderate | CYP2C9 (No) |

| Methyl 3,4-dibromobenzoate | Low | High | CYP3A4 (No) |

This table illustrates the varying biological activities of related compounds, highlighting MDBB's unique profile.

Safety and Toxicological Considerations

While MDBB shows promise in various applications, safety data indicates that it may cause skin irritation and respiratory issues upon exposure . Proper handling protocols should be adhered to in laboratory settings.

Propriétés

IUPAC Name |

methyl 2,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCUIRIGTNHLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339206 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-43-8 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,5-dibromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Methyl 2,5-dibromobenzoate and its potential applications in material science?

A1: this compound is a brominated aromatic compound. While its molecular formula (C8H6Br2O2) and weight (289.94 g/mol) are well established, detailed spectroscopic data is limited. Interestingly, research indicates that this compound can be utilized as a monomer in the synthesis of polymers. For instance, it can be copolymerized with cyclopentadithiophene via palladium-catalyzed direct arylation []. This copolymer, after modification, demonstrates promise as a conducting binder for silicon nanoparticles in lithium-ion battery anodes [].

Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?

A2: Research reveals that this compound sublimes at room temperature, necessitating low-temperature (100K) single crystal X-ray diffraction for structural determination []. Notably, the crystal structure analysis, performed on a twinned crystal, revealed the presence of intriguing halogen interactions []. While the exact nature of these interactions requires further investigation, this finding highlights the potential of this compound to engage in non-covalent bonding patterns relevant to crystal engineering and materials design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.